molecular formula C13H16N2 B136299 2-(cyclopentylmethyl)-1H-benzo[d]imidazole CAS No. 146350-91-6

2-(cyclopentylmethyl)-1H-benzo[d]imidazole

Cat. No. B136299
CAS RN: 146350-91-6
M. Wt: 200.28 g/mol
InChI Key: DJDWRUJAWNBYCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(cyclopentylmethyl)-1H-benzo[d]imidazole is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail.

Mechanism Of Action

The mechanism of action of 2-(cyclopentylmethyl)-1H-benzo[d]imidazole involves its interaction with specific enzymes and receptors in the body. This compound has been found to modulate the activity of certain enzymes, including protein kinase C and phosphodiesterase. It has also been shown to bind to certain receptors in the body, including the sigma-1 receptor. These interactions are thought to contribute to the compound's biochemical and physiological effects.
Biochemical and Physiological Effects:
2-(cyclopentylmethyl)-1H-benzo[d]imidazole has been found to have a variety of biochemical and physiological effects. This compound has been shown to modulate the activity of certain enzymes and receptors in the body, which can have a variety of downstream effects. It has also been investigated for its potential use as a therapeutic agent for a variety of conditions, including cancer and neurological disorders.

Advantages And Limitations For Lab Experiments

There are several advantages and limitations to using 2-(cyclopentylmethyl)-1H-benzo[d]imidazole in lab experiments. One advantage is that this compound has been found to have a variety of biochemical and physiological effects, which can make it useful for studying a variety of biological processes. However, one limitation is that the compound may have off-target effects, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-(cyclopentylmethyl)-1H-benzo[d]imidazole. One direction is to investigate the compound's potential use as a therapeutic agent for a variety of conditions, including cancer and neurological disorders. Another direction is to further elucidate the compound's mechanism of action, including its interactions with specific enzymes and receptors in the body. Additionally, future research could investigate the compound's potential use as a tool compound for studying specific biological processes.

Synthesis Methods

The synthesis method for 2-(cyclopentylmethyl)-1H-benzo[d]imidazole involves the reaction of 2-nitrobenzaldehyde with cyclopentylmethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to yield the final compound. This method has been found to be effective in producing high yields of 2-(cyclopentylmethyl)-1H-benzo[d]imidazole.

Scientific Research Applications

2-(cyclopentylmethyl)-1H-benzo[d]imidazole has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, including its ability to modulate the activity of certain enzymes and receptors in the body. It has also been investigated for its potential use as a therapeutic agent for a variety of conditions, including cancer and neurological disorders.

properties

CAS RN

146350-91-6

Product Name

2-(cyclopentylmethyl)-1H-benzo[d]imidazole

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

2-(cyclopentylmethyl)-1H-benzimidazole

InChI

InChI=1S/C13H16N2/c1-2-6-10(5-1)9-13-14-11-7-3-4-8-12(11)15-13/h3-4,7-8,10H,1-2,5-6,9H2,(H,14,15)

InChI Key

DJDWRUJAWNBYCT-UHFFFAOYSA-N

SMILES

C1CCC(C1)CC2=NC3=CC=CC=C3N2

Canonical SMILES

C1CCC(C1)CC2=NC3=CC=CC=C3N2

synonyms

1H-Benzimidazole,2-(cyclopentylmethyl)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.